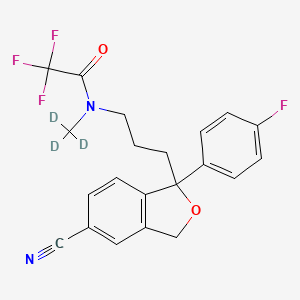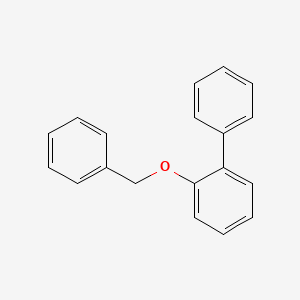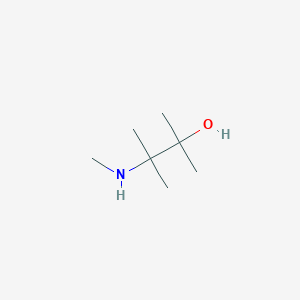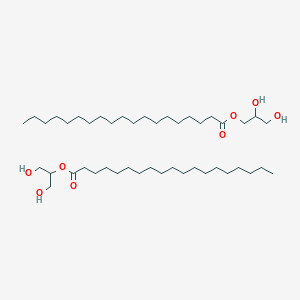
Monononadecanoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monononadecanoin, also known as glyceryl monononadecanoate, is a monoacylglycerol compound with the molecular formula C22H44O4 and a molecular weight of 372.58 g/mol . It is a monoester formed from nonadecanoic acid and glycerol. This compound is primarily used as an analytical standard in various scientific applications .
Métodos De Preparación
Monononadecanoin can be synthesized through the esterification of nonadecanoic acid with glycerol. The reaction typically involves heating nonadecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid, to form the monoester . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
Monononadecanoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid and glycerol.
Reduction: Reduction reactions can convert it back to its constituent alcohols and acids.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Monononadecanoin is widely used in scientific research due to its role as an analytical standard. It is used for the separation and isolation of neutral lipids from lipid mixtures into individual classes using bonded phase columns . This compound is essential in laboratories conducting food and environmental analysis to ensure compliance with regulatory limits . It is also used in the calibration and validation of analytical methods, particularly in the analysis of pesticide residues, veterinary products, and their metabolites .
Mecanismo De Acción
The mechanism of action of monononadecanoin involves its interaction with lipid molecules. As a monoacylglycerol, it can integrate into lipid bilayers and affect the physical properties of membranes . This integration can influence membrane fluidity and permeability, impacting various cellular processes . The molecular targets and pathways involved include interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Monononadecanoin is similar to other monoacylglycerols, such as monostearin (glyceryl monostearate) and monopalmitin (glyceryl monopalmitate) . These compounds share similar structures, with the primary difference being the length of the fatty acid chain. This compound has a longer fatty acid chain compared to monostearin and monopalmitin, which affects its physical properties and applications . The uniqueness of this compound lies in its specific fatty acid composition, which can influence its behavior in lipid mixtures and its suitability for certain analytical applications .
Propiedades
Fórmula molecular |
C44H88O8 |
|---|---|
Peso molecular |
745.2 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl nonadecanoate;2,3-dihydroxypropyl nonadecanoate |
InChI |
InChI=1S/2C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h2*21,23-24H,2-20H2,1H3 |
Clave InChI |
SNBRFGSCPLJOMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


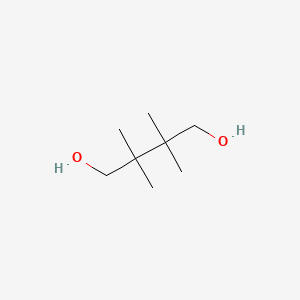
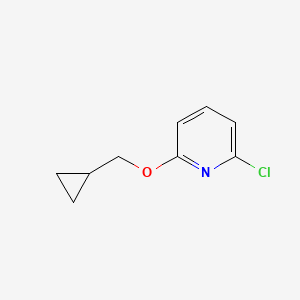
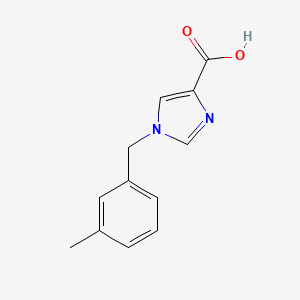

![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
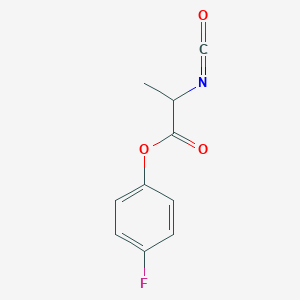
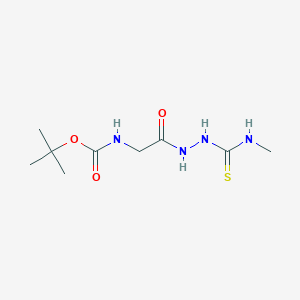
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
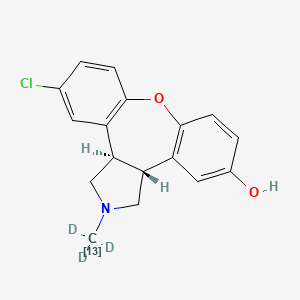
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
